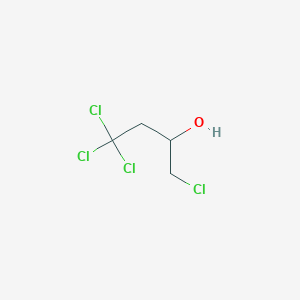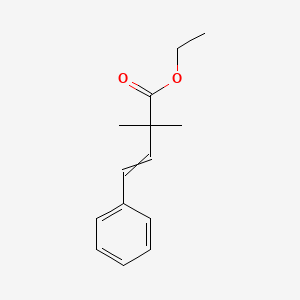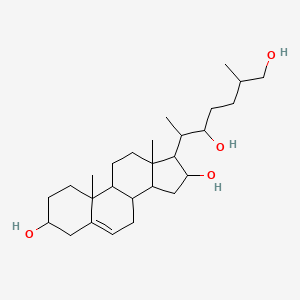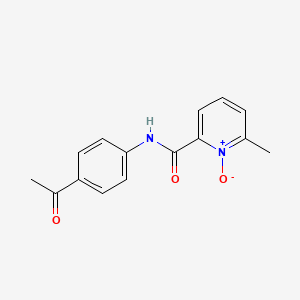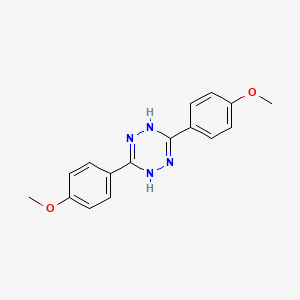
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium is a chemical compound with the molecular formula C24H24BrP It is a phosphonium salt that contains a benzyl group, a cyclopent-2-en-1-yl group, and two diphenyl groups attached to a phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-cyclopent-2-en-1-yl-diphenylphosphanium typically involves the reaction of benzyl chloride with cyclopent-2-en-1-yl-diphenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the phosphonium salt. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines. Substitution reactions can produce a variety of benzyl-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of phosphonium-based drugs and their interactions with biological targets.
Medicine: Research into the potential therapeutic applications of phosphonium salts, including their use as anticancer agents, is ongoing.
Industry: The compound may be used in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of benzyl-cyclopent-2-en-1-yl-diphenylphosphanium involves its interaction with molecular targets through its phosphonium group. The positively charged phosphorus atom can form strong interactions with negatively charged or electron-rich sites on target molecules. This can lead to the modulation of biological pathways or the activation of specific chemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry and catalysis.
Tetraphenylphosphonium chloride: A phosphonium salt with similar structural features but different reactivity.
Cyclopentadienylphosphine: A compound with a cyclopentadienyl group attached to a phosphorus atom.
Uniqueness
Benzyl-cyclopent-2-en-1-yl-diphenylphosphanium is unique due to the presence of both a benzyl group and a cyclopent-2-en-1-yl group attached to the phosphorus atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
54229-91-3 |
|---|---|
Molekularformel |
C24H24P+ |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
benzyl-cyclopent-2-en-1-yl-diphenylphosphanium |
InChI |
InChI=1S/C24H24P/c1-4-12-21(13-5-1)20-25(24-18-10-11-19-24,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-10,12-18,24H,11,19-20H2/q+1 |
InChI-Schlüssel |
ZBQVCYCUXLXEPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


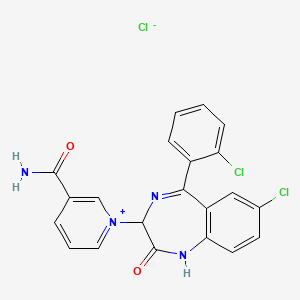
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)

![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)

![Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-](/img/structure/B14631440.png)
